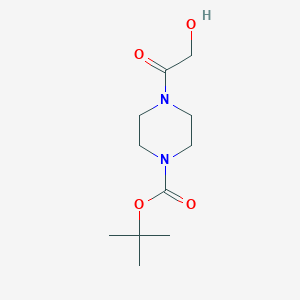

Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 2-hydroxyacetyl substituent. This molecule is a key intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active agents targeting enzymes, receptors, and nucleic acids. Its structural versatility allows for further functionalization, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)9(15)8-14/h14H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOKNTUCMARFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the Hydroxyacetyl Group: The hydroxyacetyl group is added through an acylation reaction using acetyl chloride or acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale production of piperazine and tert-butyl chloroformate.

Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control.

Purification: Purification of the final product through crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Acylating Agents: Acetyl chloride, acetic anhydride.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of hydroxy derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate:

Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the development of targeted therapies for diseases such as cancer. For example, it plays a role in synthesizing ribociclib, a drug used for treating estrogen receptor-positive and HER2-negative breast cancer .

Anticancer Activity:

Research indicates that derivatives of piperazine compounds exhibit significant anticancer activity. This compound can be modified to enhance its efficacy against various cancer cell lines, including breast and ovarian cancers . The structural modifications of piperazine derivatives often lead to improved biological activity by influencing their interaction with biological targets.

Organic Synthesis

Synthesis of Complex Molecules:

The compound is employed in organic synthesis as a building block for more complex molecules. Its functional groups allow for further chemical transformations, such as nucleophilic substitutions and cyclization reactions. For instance, it can be used to synthesize other piperazine derivatives through various chemical pathways, enhancing the versatility of synthetic strategies in organic chemistry .

Photocatalytic Reactions:

Recent advancements have demonstrated that this compound can be synthesized using photocatalytic methods, which are environmentally friendly and efficient. This approach reduces byproducts and improves yields, making it a valuable method for producing pharmaceutical intermediates sustainably .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyacetyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperazine ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations :

- Hydroxyacetyl vs. Nitro/Aryl Groups : The hydroxyacetyl group in the target compound provides polarity and hydrogen-bonding capacity, unlike electron-withdrawing nitro (in 33) or lipophilic aryl groups (in 3l). This difference impacts solubility and target engagement .

- Sulfonyl vs.

Stability and Reactivity

- Gastric Fluid Stability : Unlike fluorophenyl-triazolylmethyl derivatives (1a, 1b in ), which degrade in simulated gastric fluid, the hydroxyacetyl group’s lower steric bulk and absence of labile triazole rings may improve stability .

- Oxidative Sensitivity : The hydroxyl group in the target compound could render it susceptible to oxidation, whereas sulfonyl (4) and nitro (33) derivatives exhibit higher oxidative stability .

Physicochemical Properties

- Solubility : Hydroxyacetyl and sulfonyl groups enhance aqueous solubility compared to nitro or aryl derivatives.

- Crystallinity : Crystallographic studies on diazoacetyl analogs () reveal hydrogen-bond networks; the hydroxyacetyl group likely forms similar interactions, influencing crystal packing .

Biological Activity

Tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is a piperazine derivative characterized by the presence of a tert-butyl group and a hydroxyacetyl moiety. This structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial activity. A study demonstrated that related compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of piperazine derivatives in models of neurodegeneration. For instance, this compound has been shown to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound appears to modulate oxidative stress and inflammatory responses in neuronal cultures .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Interaction : It potentially modulates the activity of neurotransmitter receptors, contributing to its neuroprotective effects.

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), it helps mitigate cellular damage in neuronal cells.

Case Study 1: Antimicrobial Activity

A comparative study evaluated various piperazine derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Tert-butyl 4-(2-hydroxyacetyl)piperazine | 32 | Antibacterial |

| Standard Antibiotic A | 16 | Antibacterial |

| Standard Antibiotic B | 64 | Antibacterial |

Case Study 2: Neuroprotective Effects

In a neuroprotection assay using SH-SY5Y neuroblastoma cells exposed to Aβ, this compound demonstrated significant cytoprotective effects. Cell viability assays showed that treatment with the compound led to a decrease in cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ Only | 45 |

| Aβ + Compound | 70 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-hydroxyacetyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated acetyl intermediates (e.g., chloroacetyl chloride) under basic conditions. For example, in analogous syntheses, coupling reactions using potassium carbonate in 1,4-dioxane at 110°C for 12 hours achieved yields >85% . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control are critical to minimize side reactions like over-oxidation of the hydroxyacetyl group.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Methodological Answer : Characterization typically involves a combination of techniques:

- LC-MS : To confirm molecular weight and detect impurities.

- NMR Spectroscopy : ¹H/¹³C NMR resolves the tert-butyl group (δ ~1.4 ppm), piperazine ring protons (δ ~3.0–3.5 ppm), and hydroxyacetyl signals (δ ~4.2 ppm for CH₂, δ ~2.5 ppm for OH) .

- X-ray crystallography : Used in structurally related compounds to confirm stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. What strategies optimize regioselectivity during functionalization of the piperazine ring?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The tert-butyl group acts as a steric shield, directing electrophiles (e.g., acylating agents) to the less hindered nitrogen. Computational modeling (DFT) can predict reactive sites, while experimental validation via competitive reactions with substituents like phenylmethoxy groups (as in analogs) provides empirical data . Microwave-assisted synthesis (e.g., 100°C, 3 hours) enhances reaction efficiency in boronic acid coupling steps .

Q. How do solvent polarity and pH affect the stability of the hydroxyacetyl moiety?

- Methodological Answer : The hydroxyacetyl group is prone to oxidation or hydrolysis. Stability studies in buffers (pH 4–9) show degradation rates increase under acidic conditions (pH < 5) due to protonation of the carbonyl oxygen, accelerating hydrolysis. Polar solvents like water or ethanol exacerbate this, while non-polar solvents (e.g., THF) improve stability . Antioxidants (e.g., BHT) are recommended in storage solutions.

Q. How can contradictory data on biological activity be resolved for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions. For example:

- Buffer composition : Variations in ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) alter binding affinity.

- Protein concentration : High concentrations mask weak interactions (e.g., KD > 100 μM).

- Control experiments : Use structurally similar analogs (e.g., tert-butyl 4-(2-ethoxyacetyl)piperazine-1-carboxylate) to isolate the hydroxyacetyl group’s contribution .

Data Analysis & Experimental Design

Q. What analytical techniques differentiate between keto-enol tautomerism in the hydroxyacetyl group?

- Methodological Answer :

- IR Spectroscopy : Keto form shows a strong C=O stretch (~1720 cm⁻¹), while enol form exhibits broad O-H stretch (~3200 cm⁻¹) and conjugated C=O (~1680 cm⁻¹).

- ¹H NMR : Enol tautomers display downfield-shifted OH protons (δ ~12–14 ppm) and deshielded α-CH₂ groups .

- Dynamic NMR : Variable-temperature studies reveal tautomeric equilibrium shifts; for example, enol content increases at lower temperatures (< 0°C) .

Q. How can reaction yields be improved in large-scale syntheses?

- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. Strategies include:

- Flow chemistry : Enhances temperature control and reduces side products (e.g., dimerization).

- Catalytic additives : Pd(PPh₃)₄ (0.5 mol%) improves coupling efficiency in Suzuki-Miyaura reactions with boronate esters .

- Workup optimization : Silica gel chromatography with gradient elution (e.g., 0–40% ethyl acetate in hexane) resolves closely eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.